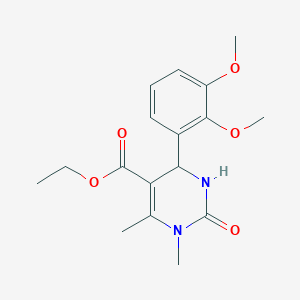

Ethyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea. This compound features a 2,3-dimethoxyphenyl substituent at position 4, a methyl group at position 6, and an ethyl ester at position 3. Its structure is characterized by two methoxy groups on the aromatic ring, which influence electronic properties and biological interactions.

Properties

IUPAC Name |

ethyl 6-(2,3-dimethoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5/c1-6-24-16(20)13-10(2)19(3)17(21)18-14(13)11-8-7-9-12(22-4)15(11)23-5/h7-9,14H,6H2,1-5H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGBMBPGCHXGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=C(C(=CC=C2)OC)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301121048 | |

| Record name | Ethyl 4-(2,3-dimethoxyphenyl)-1,2,3,4-tetrahydro-1,6-dimethyl-2-oxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301121048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219814-76-3 | |

| Record name | Ethyl 4-(2,3-dimethoxyphenyl)-1,2,3,4-tetrahydro-1,6-dimethyl-2-oxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219814-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(2,3-dimethoxyphenyl)-1,2,3,4-tetrahydro-1,6-dimethyl-2-oxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301121048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with urea or thiourea under acidic conditions. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 2,3-dimethoxyphenyl group distinguishes the target compound from analogs with alternative substitution patterns or halogens. Key comparisons include:

Notes:

- Chlorinated analogs (e.g., 4a, 4g) exhibit higher melting points (118–215°C) due to stronger intermolecular interactions (e.g., halogen bonding) compared to methoxy-substituted derivatives .

- Fluorinated analogs (e.g., 5c) display lower melting points (182–184°C) and improved bioavailability due to fluorine’s electronegativity and small atomic size .

- 3,4-Dimethoxyphenyl analogs show red-shifted UV absorption (λmax = 270 nm) compared to 2,3-dimethoxy derivatives, indicating extended π-conjugation .

Functional Group Modifications

Replacing the 2-oxo group with thioxo or introducing acetyl groups alters reactivity and bioactivity:

- Ethyl 4-(2,3-dimethoxyphenyl)-2-thioxo analog (VIc) : Synthesized in 78–81% yield, this thioxo derivative may exhibit enhanced nucleophilicity and distinct binding modes in enzyme inhibition assays compared to the oxo parent compound .

Electronic and Structural Properties

- Frontier Molecular Orbitals (FMOs): The 2,3-dimethoxyphenyl group increases electron density on the DHPM core, lowering the HOMO-LUMO gap compared to chlorinated analogs. This enhances charge-transfer interactions, as observed in MESP (Molecular Electrostatic Potential) studies of the 3,4-dimethoxy analog .

- Crystallography : Derivatives like ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate form hydrogen-bonded dimers in the solid state, a feature likely shared by the target compound due to its polar ester and carbonyl groups .

Biological Activity

Ethyl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound with significant potential in medicinal chemistry. With a molecular formula of and a molecular weight of 334.4 g/mol, this compound has been the subject of various studies focusing on its biological activity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

- Studies have demonstrated that tetrahydropyrimidine derivatives exhibit antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

2. Antimicrobial Activity

- Research indicates that compounds similar to this compound show promising antimicrobial effects against various pathogens. This is attributed to the presence of the tetrahydropyrimidine ring which enhances membrane permeability and disrupts bacterial cell walls .

3. Cytotoxicity and Cancer Research

- Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and biological interactions.

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy Groups | Increase lipophilicity and antioxidant activity |

| Tetrahydropyrimidine Core | Essential for cytotoxic and antimicrobial properties |

Case Studies

Case Study 1: Antioxidant Evaluation

In a study evaluating various tetrahydropyrimidine derivatives, this compound was tested for its ability to scavenge DPPH radicals. Results indicated a significant reduction in radical concentration compared to control samples .

Case Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones indicating effective antimicrobial activity .

Research Findings

Recent findings highlight the following aspects regarding the biological activity of this compound:

- IC50 Values : In vitro studies reported IC50 values ranging from 10 µM to 30 µM for various biological activities including antioxidant and cytotoxic effects .

- Mechanisms of Action : The mechanisms underlying its biological activities include radical scavenging ability and potential interference with cellular signaling pathways involved in apoptosis and cell proliferation .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via the Biginelli reaction, typically involving a one-pot condensation of 2,3-dimethoxybenzaldehyde, ethyl acetoacetate, and urea/thiourea derivatives. Key factors include:

- Catalyst selection : Acidic catalysts like H₃BO₃ or NH₄Cl in glacial acetic acid (yields ~70–93%) .

- Solvent and temperature : Reflux in ethanol or acetic acid at 100°C for 8–10 hours .

- Substituent effects : Electron-withdrawing groups on the aldehyde (e.g., 2,3-dimethoxy) enhance cyclization efficiency . Yield optimization tables should compare catalysts, solvents, and reaction times (e.g., 93% yield with NH₄Cl vs. 70% with H₃BO₃) .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- 1H NMR : Key peaks include δ 1.2–1.4 ppm (ethyl ester CH₃), δ 2.5–3.2 ppm (methyl groups on pyrimidine), and δ 4.9–5.2 ppm (ester CH₂) .

- IR : Strong C=O stretches at 1680–1705 cm⁻¹ (ester and amide) .

- X-ray diffraction (XRD) : Resolves puckered tetrahydropyrimidine rings (flattened boat conformation) and hydrogen-bonding networks (e.g., N–H···O/S interactions) .

- ORTEP-3 : Visualizes thermal ellipsoids and molecular packing .

Q. How does the substitution pattern influence physicochemical properties?

The 2,3-dimethoxyphenyl group enhances π-π stacking in crystals, while the ethyl ester improves solubility in polar solvents. Methyl groups at positions 1 and 6 increase steric hindrance, affecting reactivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict bioactivity or stability?

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) and molecular electrostatic potential (MESP) to predict electrophilic/nucleophilic sites .

- Docking studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock, guided by XRD-derived conformations .

Q. What strategies resolve contradictions in spectral or crystallographic data?

- Dynamic NMR : Detects conformational flexibility (e.g., disordered ethyl groups in XRD) .

- DFT-optimized geometries : Compare calculated vs. experimental IR/NMR to validate assignments .

- Multi-technique validation : Cross-check XRD with HPLC purity assays (>95%) to rule out impurities .

Q. How do hydrogen-bonding networks affect crystallization and stability?

- Graph set analysis : Classify N–H···O/S bonds into motifs (e.g., chains or rings) using Etter’s formalism .

- Thermal analysis : DSC/TGA correlates hydrogen-bond strength with melting points (e.g., 152°C for ordered crystals vs. lower for disordered forms) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral catalysts : Use proline derivatives (e.g., l-proline nitrate) to control stereochemistry .

- Continuous flow reactors : Improve reproducibility and reduce side products in multi-step syntheses .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.